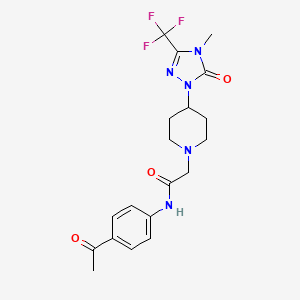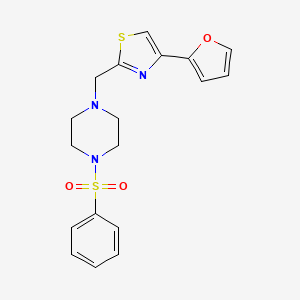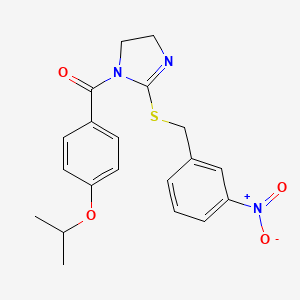![molecular formula C19H21N7O3 B2875723 ethyl 2-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate CAS No. 920391-52-2](/img/structure/B2875723.png)
ethyl 2-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Ethyl 2-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate” is a complex organic compound that contains several functional groups and rings, including a triazolo[4,5-d]pyrimidine ring, a piperazine ring, and an ester group . It is related to a class of compounds that have been studied for their potential pharmacological properties .
Synthesis Analysis
The synthesis of related compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The structures of the synthesized compounds are typically confirmed using mass spectra, 1HNMR, 13CNMR, and single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple rings and functional groups. The triazolo[4,5-d]pyrimidine ring is a fused ring system that includes a triazole ring and a pyrimidine ring . The piperazine ring is a six-membered ring with two nitrogen atoms . The ester group (2-oxoacetate) is a carbonyl group (C=O) adjacent to an ether group (R-O-R’).Aplicaciones Científicas De Investigación
Antihypertensive Potential
Research has indicated that derivatives of 1,2,4-triazolol[1,5-alpha]pyrimidines, which include structures similar to ethyl 2-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate, have potential antihypertensive activity. Compounds bearing morpholine, piperidine, or piperazine moieties have been synthesized and tested, with some showing promising results in vitro and in vivo for their antihypertensive effects (Bayomi et al., 1999).
Antimicrobial Applications
The synthesis of various heterocyclic compounds, including those related to the structure of this compound, has been explored for their potential as antimicrobial agents. Studies on 1,2,4-triazolo derivatives have shown some compounds to exhibit good or moderate activities against test microorganisms, indicating their potential use in antimicrobial applications (Bektaş et al., 2007).
Insecticidal Research
Investigations into the synthesis of new heterocycles incorporating thiadiazole moiety, structurally related to this compound, have been conducted. These compounds have been assessed for their insecticidal properties, particularly against pests like the cotton leafworm, Spodoptera littoralis. The research highlights the potential of these compounds in the development of new insecticidal agents (Fadda et al., 2017).
Synthesis in Supercritical Carbon Dioxide
Innovative methods for synthesizing triazolopyrimidin derivatives, akin to this compound, have been explored. For example, the synthesis of 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one, an intermediate in antiviral drug synthesis, was achieved using supercritical carbon dioxide, demonstrating an environmentally friendly and efficient synthetic method (Baklykov et al., 2019).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as novel cdk2 inhibitors . CDK2 (Cyclin-Dependent Kinase 2) is a protein kinase that plays a crucial role in regulating the cell cycle, making it an appealing target for cancer treatment .
Mode of Action
Similar compounds have shown significant inhibitory activity against cdk2 . This inhibition can lead to alterations in cell cycle progression and induce apoptosis within cells .
Biochemical Pathways
Similar compounds have shown to inhibit the cdk2/cyclin a2 pathway . This inhibition can lead to cell cycle arrest, thereby preventing the proliferation of cancer cells .
Result of Action
The compound’s action results in significant alterations in cell cycle progression and induces apoptosis within cells . Among similar compounds, some have shown superior cytotoxic activities against various cell lines .
Propiedades
IUPAC Name |
ethyl 2-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-oxoacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O3/c1-2-29-19(28)18(27)25-10-8-24(9-11-25)16-15-17(21-13-20-16)26(23-22-15)12-14-6-4-3-5-7-14/h3-7,13H,2,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQIBAGFPPAAPKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[1-(4-Bromophenyl)cycloheptyl]methanamine;hydrochloride](/img/structure/B2875641.png)
![2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2-methoxyacetic acid](/img/structure/B2875643.png)
![N-(1-cyanocyclopentyl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2875644.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propylbenzenesulfonamide](/img/structure/B2875645.png)


![2-Amino-6-benzyl-4-(4-bromophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2875650.png)


![N-(4,5-dihydro-1,3-thiazol-2-yl)-4-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2875657.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-ethylbutan-1-one](/img/structure/B2875661.png)
![N-(4-ethylphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2875662.png)

